molecular formula C12H20N2 B13056379 5,5-Dimethyl-3-pyrrolidin-1-yl-cyclohex-2-enylideneamine

5,5-Dimethyl-3-pyrrolidin-1-yl-cyclohex-2-enylideneamine

Cat. No.: B13056379
M. Wt: 192.30 g/mol
InChI Key: WPDZEDPWVIYOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-pyrrolidin-1-yl-cyclohex-2-enylideneamine is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is primarily used in proteomics research applications . The compound is characterized by its unique structure, which includes a pyrrolidine ring and a cyclohexene ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-pyrrolidin-1-yl-cyclohex-2-enylideneamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor compound in the presence of a base. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

    Solvent: Common solvents used in the synthesis include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-pyrrolidin-1-yl-cyclohex-2-enylideneamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

5,5-Dimethyl-3-pyrrolidin-1-yl-cyclohex-2-enylideneamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-pyrrolidin-1-yl-cyclohex-2-enylideneamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-pyrrolidin-1-yl-cyclohex-2-enylideneamine
  • 3,3-Dimethyl-1-pyrrolidinyl-cyclohex-2-enylideneamine
  • 5,5-Dimethyl-2-pyrrolidin-1-yl-cyclohex-2-enylideneamine

Uniqueness

This compound is unique due to its specific structural features, including the presence of both a pyrrolidine ring and a cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-imine

InChI

InChI=1S/C12H20N2/c1-12(2)8-10(13)7-11(9-12)14-5-3-4-6-14/h7,13H,3-6,8-9H2,1-2H3

InChI Key

WPDZEDPWVIYOFR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=N)C1)N2CCCC2)C

Origin of Product

United States

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